Methyl 5-hydroxy-2-methyl-4-nitrobenzoate chemical properties
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate chemical properties
This is an in-depth technical guide on Methyl 5-hydroxy-2-methyl-4-nitrobenzoate , structured for researchers and drug development professionals.
Primary Application: Pharmaceutical Intermediate / PROTAC Linker Synthesis CAS Registry Number: 199929-14-1 (Acid Precursor Reference) / Specific Ester CAS not widely indexed; refer to chemical identity below.[1][2][3][4]
Executive Summary
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a tetrasubstituted benzene ring . Its structure integrates an electron-withdrawing nitro group, an electron-donating hydroxyl group, and a methyl ester, creating a unique "push-pull" electronic system.
This compound serves as a critical building block in medicinal chemistry , particularly in the synthesis of Targeted Protein Degraders (PROTACs) and heterocycles targeting kinases such as IRAK-4 . Its chemical utility lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to aniline), the phenol (alkylatable/acylatable), and the ester (hydrolyzable/reducible).
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate |
| Common Synonyms | 5-Hydroxy-2-methyl-4-nitrobenzoic acid methyl ester |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)O)[O-] |
| InChIKey | VTUVDQMFXYQGBB-UHFFFAOYSA-N |
Physical Properties
| Property | Value / Description | Source/Note |
| Appearance | Yellow Solid | [1] |
| Melting Point | > 70°C (Predicted) | Based on structural analogs [2] |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water. | Lipophilic ester/phenol nature |
| pKa (Phenol) | ~6.5 - 7.5 (Predicted) | Acidified by ortho-nitro group |
| Electronic Character | Electron-deficient ring (Nitro/Ester) with localized electron density at C-5 (OH). |
Synthesis & Production Protocols
The synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is non-trivial due to the directing effects of the existing substituents. The most validated route involves the nitration of methyl 5-hydroxy-2-methylbenzoate .
Validated Synthetic Route (WO2024020522A1)
This protocol utilizes Copper(II) nitrate as a mild nitrating agent in the presence of acetic anhydride, which provides better regioselectivity than standard mixed-acid nitration.
Step 1: Esterification
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Precursor: 5-Hydroxy-2-methylbenzoic acid.[4]
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Reagents: HCl / Methanol (4 M).
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Conditions: 40 °C, 12 hours.[4]
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Yield: ~92%.
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Product: Methyl 5-hydroxy-2-methylbenzoate (Yellow solid).[4]
Step 2: Regioselective Nitration
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Reagents: Copper(II) nitrate trihydrate (1.5 eq), Acetic Anhydride (excess), Acetic Acid.
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Conditions: 0 °C, 1.5 hours.
-
Workup: Quench with ice water, extract with Ethyl Acetate.[4] Wash with sat. NaHCO₃ to remove acid byproducts.
-
Purification: Column chromatography (Petroleum ether/Ethyl acetate 20:1 to 10:1).[4]
-
Yield: ~13% (Low yield indicates competitive oxidation or isomer formation).
-
Observation: The reaction must be kept cold (0 °C) to prevent over-nitration or oxidative degradation of the phenol.
Synthetic Pathway Diagram
Caption: Two-step synthesis starting from the benzoic acid precursor. Note the use of Copper(II) nitrate for milder nitration conditions.
Reactivity & Applications in Drug Discovery
This compound is a versatile trifunctional scaffold . Its utility in drug discovery, specifically for IRAK-4 degraders , stems from the ability to independently modify three distinct sites.
A. Reactivity Manifold
-
Phenolic Hydroxyl (C-5):
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Reactivity: Nucleophilic attack, Acylation, Alkylation.
-
Use: Attachment point for "Linker" chains in PROTACs or solubilizing groups.
-
Protocol: Reacts with alkyl halides (K₂CO₃/DMF) or Acetic Anhydride (Et₃N/DCM).
-
-
Nitro Group (C-4):
-
Reactivity: Reduction to Aniline (-NH₂).
-
Use: Precursor for benzimidazoles, quinazolines, or amide coupling.
-
Protocol: Fe/NH₄Cl, H₂/Pd-C, or SnCl₂ reduction.
-
-
Methyl Ester (C-1):
-
Reactivity: Hydrolysis to Acid, Amidation, Reduction to Benzyl Alcohol.
-
Use: Formation of the core pharmacophore or amide linkages.
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B. Case Study: IRAK-4 Targeted Degradation
In the development of bifunctional compounds (PROTACs), this scaffold serves as the anchor for the E3 ligase ligand or the Target Protein ligand .[6] The proximity of the nitro and hydroxyl groups allows for the formation of fused heterocyclic rings (e.g., benzoxazoles) after reduction.
Reactivity Flowchart
Caption: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.
Structural Analysis (Spectroscopy)
Identification of this specific isomer relies on NMR spectroscopy.[7] The substitution pattern (1,2,4,5) results in two singlet aromatic protons that are para to each other.
Theoretical ¹H NMR Assignment (400 MHz, CDCl₃)
| Proton Position | Multiplicity | Approx. Shift (δ) | Diagnostic Feature |
| H-3 (Ar-H) | Singlet (1H) | 8.0 - 8.2 ppm | Deshielded by ortho-NO₂ and meta-Ester. |
| H-6 (Ar-H) | Singlet (1H) | 7.4 - 7.6 ppm | Deshielded by ortho-Ester, shielded by ortho-OH. |
| OH (Phenol) | Broad Singlet | 10.0 - 11.0 ppm | Hydrogen bonded to adjacent NO₂ (intramolecular). |
| OCH₃ (Ester) | Singlet (3H) | 3.9 ppm | Typical methyl ester. |
| Ar-CH₃ (Methyl) | Singlet (3H) | 2.4 - 2.6 ppm | Benzylic methyl. |
Note: The presence of two aromatic singlets is the key confirmation of the 2,4,5-substitution pattern. If doublets were observed, it would indicate an incorrect isomer (e.g., 2,3,4 or 2,3,6 substitution).
Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye), Potentially Toxic (Nitro compound).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenol is susceptible to oxidation over time, turning the yellow solid to brown.
-
Handling: Use a fume hood. Avoid dust generation.
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Incompatibility: Strong oxidizing agents, strong bases (will deprotonate phenol and hydrolyze ester).
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Kymera Therapeutics Inc. (2024). Compounds and methods for the targeted degradation of IRAK-4. WO2024020522A1. (Primary source for synthesis protocol and physical description).
-
BenchChem. (2025). Methyl 5-hydroxy-2-methyl-4-nitrobenzoate Product Description. (Source for general chemical identifiers and research use classification).[7][8]
-
PubChem. (2025). Compound Summary for 5-Hydroxy-2-methyl-4-nitrobenzoic acid. (Parent acid data used for physicochemical predictions).[9]
Sources
- 1. 67191-44-0|Methyl 2-hydroxy-5-methyl-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 2. 1031359-53-1|Methyl 3-hydroxy-2-methyl-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 3. 616-82-0|4-Hydroxy-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]
- 5. 42590-00-1|Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]
- 6. WO2022266258A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]
- 7. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. amherst.edu [amherst.edu]
